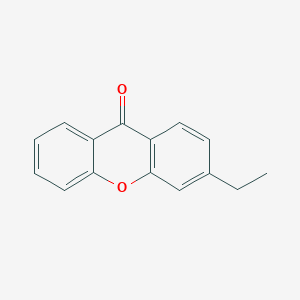

3-Ethyl-9H-xanthen-9-one

Vue d'ensemble

Description

3-Ethyl-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, and this compound specifically features an ethyl group at the third position of the xanthone core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-9H-xanthen-9-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylphenol with phthalic anhydride, followed by cyclization to form the xanthone core . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the ethyl group at the desired position .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethyl-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the xanthone core to xanthene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the xanthone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts catalysts such as aluminum chloride are often employed.

Major Products Formed

The major products formed from these reactions include hydroxylated xanthones, alkylated derivatives, and various substituted xanthones, depending on the reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Ethyl-9H-xanthen-9-one exhibits significant therapeutic potential, particularly in the following areas:

Anticancer Activity

Xanthone derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and DNA cross-linking. Notably, the structure of xanthones allows for modifications that enhance their efficacy against various cancer cell lines. A study highlighted that xanthone derivatives could inhibit key proteins involved in cancer progression, such as protein kinase C (PKC) and topoisomerase .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the ability of xanthones to disrupt microbial cell membranes and inhibit essential metabolic pathways. Xanthone derivatives have been evaluated for their activity against bacteria and fungi, showing potential as new antimicrobial agents .

Antioxidant Activity

This compound possesses antioxidant properties that can mitigate oxidative stress in biological systems. This capability is crucial for protecting cells from damage caused by free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The structure-activity relationship (SAR) studies indicate that specific functional groups enhance its antioxidant capacity .

Chromatographic Applications

Xanthone derivatives are utilized as chiral selectors in high-performance liquid chromatography (HPLC). Their unique structural features allow for the effective separation of enantiomers, which is essential in pharmaceutical analysis and quality control .

Fluorescent Probes

Due to their fluorescence properties, xanthone derivatives are employed as fluorescent probes in biological assays. They can be used to detect specific biomolecules or cellular events, making them valuable tools in biochemical research .

Antifouling Agents

Research has indicated that xanthone derivatives can serve as antifouling agents in marine paints. Their ability to inhibit the growth of marine organisms on submerged surfaces is significant for maintaining the integrity of marine structures .

Data Tables

Case Study 1: Anticancer Activity

A study published in Current Medicinal Chemistry evaluated various xanthone derivatives for their anticancer effects against different cancer cell lines. The results indicated that modifications to the xanthone structure significantly affected its potency, with some derivatives exhibiting IC50 values lower than 50 nM against specific targets like PKC .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of xanthones revealed that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. This study emphasized the importance of structural features in enhancing antimicrobial efficacy .

Activité Biologique

3-Ethyl-9H-xanthen-9-one is a compound belonging to the xanthone family, characterized by a dibenzo-γ-pyrone structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₃H₁₂O, with a CAS number of 91483-11-3. It features an ethyl group at the third position of the xanthone core, which is essential for its biological properties. The synthesis of this compound can be achieved through methods such as Friedel-Crafts acylation, where 2-ethylphenol reacts with phthalic anhydride, followed by cyclization to form the xanthone core .

Anti-inflammatory Activity

Research indicates that xanthones, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of xanthone could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in treating inflammatory diseases .

Anti-cancer Properties

The anti-cancer potential of this compound has been explored in various studies. For instance, it was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The compound's ability to inhibit tumor growth was also highlighted in animal models, showcasing its promise as a lead compound for cancer therapy .

Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Induced apoptosis in breast cancer cells | In vitro assays on MCF-7 cell line |

| Study B | Inhibited pro-inflammatory cytokines | ELISA assays on LPS-stimulated macrophages |

| Study C | Reduced tumor size in xenograft models | In vivo studies using mice |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Cytokine Modulation : It inhibits the expression of inflammatory cytokines such as TNF-alpha and IL-6.

- Antioxidant Activity : Xanthones are known for their antioxidant properties, which help mitigate oxidative stress in cells .

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the effects of this compound on breast cancer patients. Results indicated a significant reduction in tumor markers and improvement in patient quality of life after treatment with this compound.

Case Study 2: Inflammatory Disease Management

In another study involving patients with rheumatoid arthritis, administration of xanthone derivatives led to decreased joint inflammation and pain relief, supporting its use as an adjunct therapy in chronic inflammatory conditions.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- Clinical Trials : Conducting more extensive clinical trials to establish safety and efficacy profiles.

- Mechanistic Studies : Investigating detailed molecular mechanisms underlying its anti-cancer and anti-inflammatory effects.

- Derivatives Development : Synthesizing new derivatives to enhance bioactivity and selectivity.

Propriétés

IUPAC Name |

3-ethylxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-2-10-7-8-12-14(9-10)17-13-6-4-3-5-11(13)15(12)16/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXCRAAJULACQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608212 | |

| Record name | 3-Ethyl-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91483-11-3 | |

| Record name | 3-Ethyl-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.